3-(2-Methylbut-3-EN-2-YL)heptanal
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Overview
Description
3-(2-Methylbut-3-EN-2-YL)heptanal is an organic compound with the molecular formula C12H22O It is a type of aldehyde characterized by the presence of a heptanal backbone with a 2-methylbut-3-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbut-3-EN-2-YL)heptanal can be achieved through several methods. One common approach involves the aldol condensation of heptanal with 2-methylbut-3-en-2-ol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbut-3-EN-2-YL)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the 2-methylbut-3-en-2-yl group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)
Major Products Formed
Oxidation: 3-(2-Methylbut-3-EN-2-YL)heptanoic acid
Reduction: 3-(2-Methylbut-3-EN-2-YL)heptanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
3-(2-Methylbut-3-EN-2-YL)heptanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylbut-3-EN-2-YL)heptanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the 2-methylbut-3-en-2-yl group can participate in electrophilic addition reactions, further influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-enal: Similar structure but lacks the heptanal backbone.
Tiglic aldehyde: Contains a similar double bond but differs in the overall carbon skeleton.
Cinnamaldehyde: Features an aromatic ring with an aldehyde group, differing significantly in structure.
Uniqueness
3-(2-Methylbut-3-EN-2-YL)heptanal is unique due to its specific combination of a heptanal backbone with a 2-methylbut-3-en-2-yl substituent. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Properties
CAS No. |
192882-81-8 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-(2-methylbut-3-en-2-yl)heptanal |
InChI |
InChI=1S/C12H22O/c1-5-7-8-11(9-10-13)12(3,4)6-2/h6,10-11H,2,5,7-9H2,1,3-4H3 |
InChI Key |
UAHRHCWAJFDCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=O)C(C)(C)C=C |
Origin of Product |
United States |
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